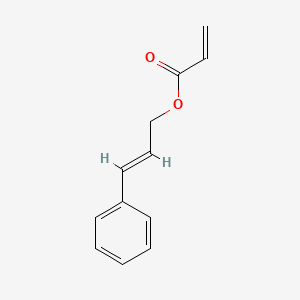

Cinnamyl acrylate

Description

Significance of Cinnamyl Acrylate (B77674) in Advanced Chemical Synthesis

Cinnamyl acrylate serves as a valuable building block in advanced chemical synthesis. Its structure, featuring both a cinnamyl group and an acrylate moiety, allows for a variety of chemical transformations. The presence of an α,β-unsaturated carbonyl system makes it susceptible to Michael additions, while the double bond can participate in various polymerization and cycloaddition reactions. nih.gov For instance, cinnamyl azides can react with acrylates in a cascade cyclization to produce complex heterocyclic structures like tetrahydro-pyrrolo-pyrazoles. nih.gov

The ester functionality of this compound also provides a handle for further synthetic modifications. Recent advancements in synthetic chemistry have highlighted the importance of cinnamic acid derivatives, which can be synthesized from precursors like this compound, in creating compounds with significant biological and therapeutic potential. beilstein-journals.org Methodologies such as O/N-acylation and oxidative acylation are employed to modify the carboxyl group, leading to a diverse array of derivatives. beilstein-journals.org

Interdisciplinary Relevance of this compound Research

The study of this compound and its derivatives extends beyond pure chemical synthesis, finding applications in materials science, polymer chemistry, and biomedical fields. The ability of cinnamyl-containing polymers to undergo photocrosslinking upon UV irradiation makes them suitable for creating photosensitive materials. scielo.brscielo.br This property is particularly useful in developing photoalignment layers and other light-responsive systems.

In polymer science, this compound can be copolymerized with other monomers to tailor the properties of the resulting polymers for specific applications. For example, copolymerization with ethyl methacrylate (B99206) has been explored to create new polymeric materials with specific reactivity ratios and sequence distributions. scielo.br Furthermore, grafting cinnamyl methacrylate onto natural polymers like starch has been shown to produce materials with enhanced thermal stability and resistance to moisture and solvents. mdpi.com

The broader class of cinnamates and acrylates, to which this compound belongs, has been investigated for its biological activities, including anti-inflammatory properties. nih.gov This highlights the potential for this compound derivatives in the development of new therapeutic agents and biomaterials. The interdisciplinary nature of this research underscores the compound's importance in bridging fundamental chemical synthesis with applied sciences.

Structure

3D Structure

Properties

IUPAC Name |

[(E)-3-phenylprop-2-enyl] prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-2-12(13)14-10-6-9-11-7-4-3-5-8-11/h2-9H,1,10H2/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMEMFEMQJJOZGM-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)OC/C=C/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46348-68-9 | |

| Record name | NSC20971 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Polymerization and Copolymerization Kinetics and Mechanisms of Cinnamyl Acrylate

Homopolymerization of Cinnamyl Acrylate (B77674)

The direct polymerization of cinnamyl acrylate to form a homopolymer presents notable challenges, primarily due to the chemical structure of the monomer.

The homopolymerization of cinnamic monomers, such as this compound, via radical methods is generally challenging. researchgate.netresearchgate.net This difficulty arises from two main factors: steric hindrance from the bulky substituents at the β-position of the α,β-unsaturated carbonyl group and the delocalization of electrons across the molecule through the unsaturated π-bonding system. researchgate.netresearchgate.net These characteristics can impede the straightforward addition polymerization that is typical for many acrylic monomers. Research into the polymerization of esters of cinnamic acid has been documented, though achieving high molecular weight homopolymers through conventional radical techniques remains a significant hurdle. acs.org

To overcome the limitations of radical polymerization, alternative methods have been explored. Group-transfer polymerization (GTP) has emerged as a successful technique for the homopolymerization of cinnamic monomers. researchgate.netresearchgate.net For instance, studies have shown that using organic acid catalysts in a GTP system can produce homopolymers of methyl cinnamate (B1238496) with controlled polymer backbones and molecular weights (Mn) around 18,100 g/mol . researchgate.netresearchgate.net These resulting homopolymers exhibit high heat resistance, with properties comparable to engineering plastics, which underscores the potential of non-radical techniques to synthesize high-performance materials from cinnamic monomers. researchgate.netresearchgate.net

Copolymerization of this compound

Copolymerization offers a versatile route to incorporate this compound into polymer chains, thereby imparting specific properties to the resulting materials.

This compound can be copolymerized with various vinyl monomers, including methyl acrylate (MA) and styrene (B11656) (St), using radical polymerization techniques. nii.ac.jpacs.orgnih.gov Studies on a range of cinnamic monomers have revealed that their monomer reactivity ratios are typically close to zero, indicating a low propensity for self-propagation and a slower incorporation rate compared to the comonomer. nii.ac.jpacs.orgnih.gov Despite these low incorporation rates (up to 40 mol%), the rigid, 1,2-disubstituted structure of the cinnamic units significantly increases the glass transition temperature (Tg) of the resulting copolymers. nii.ac.jpacs.orgnih.gov

Investigations into the regioselectivity of the copolymerization of methyl cinnamate (a close analog of this compound) suggest that radicals from comonomers like MA and St predominantly attack the vinyl carbon on the carbonyl side of the cinnamate. nih.govacs.org The subsequent propagation of the cinnamate unit is believed to occur mainly through the styrenic radical. nih.govacs.org

To achieve better control over the copolymer architecture, controlled/living radical polymerization methods have been successfully employed. nii.ac.jpnih.govacs.org Techniques such as ruthenium-catalyzed living radical polymerization, nitroxide-mediated polymerization (NMP), and reversible addition-fragmentation chain transfer (RAFT) polymerization have yielded copolymers with well-defined molecular weights, narrow molecular weight distributions, and controlled comonomer compositions. nii.ac.jpnih.govacs.org

| Cinnamic Monomer | Comonomer | Polymerization Technique | Key Finding | Reference |

|---|---|---|---|---|

| Methyl Cinnamate (CAMe) | Methyl Acrylate (MA) | AIBN-initiated Radical Polymerization | Low copolymerizability of CAMe; MA polymerizes faster. | nii.ac.jpacs.org |

| Methyl Cinnamate (CAMe) | Styrene (St) | AIBN-initiated Radical Polymerization | Polymerization is slower than with MA, but conversion of CAMe can be slightly higher. | nii.ac.jp |

| Methyl Cinnamate (CAMe) | Methyl Acrylate (MA) or Styrene (St) | Ruthenium-Catalyzed Living Radical Polymerization | Controlled molecular weights and comonomer compositions achieved. | acs.orgnih.gov |

| N-isopropyl cinnamide (CNIPAm) | N-isopropylacrylamide (NIPAM) | RAFT Polymerization | Thermoresponsive copolymers with tunable lower critical solution temperature (LCST). | nii.ac.jpnih.gov |

Thiol-yne-acrylate ternary systems represent a sophisticated approach to creating crosslinked polymer networks with highly tunable properties. researchgate.netacs.orgnih.govnih.gov The polymerization kinetics in these systems are characterized by a competition between the homopolymerization of the acrylate monomer, chain transfer to the thiol, and the step-growth polymerization of the thiol-yne reaction. researchgate.netacs.orgnih.gov This competitive dynamic is key to controlling the final material properties.

A significant advantage of these ternary systems is their ability to reduce polymerization-induced shrinkage stress while simultaneously achieving high glass transition temperatures and moduli. acs.orgnih.govnih.gov For example, formulations can be optimized to find a minimum shrinkage stress value by adjusting the concentration of the acrylate component. researchgate.netacs.orgnih.gov The crosslinking density of the network and the extent of volumetric shrinkage that occurs before the gel point are critical factors that govern the final shrinkage stress. researchgate.netacs.orgnih.gov

| System Composition | Property | Value | Reference |

|---|---|---|---|

| Pure Thiol-Yne System | Glass Transition Temperature (Tg) | 51 ± 2 °C | acs.orgnih.govnih.gov |

| Thiol-Yne with 70 wt% Methacrylate (B99206) | Glass Transition Temperature (Tg) | 75 ± 1 °C | acs.orgnih.govnih.gov |

| Pure Thiol-Yne System | Modulus | 1800 ± 100 MPa | acs.orgnih.govnih.gov |

| Thiol-Yne with 70 wt% Methacrylate | Modulus | 3200 ± 400 MPa | acs.orgnih.govnih.gov |

| Pure Methacrylate, Binary Thiol-Yne, Thiol-Ene-Methacrylate Systems | Shrinkage Stress | > 2 MPa | acs.orgnih.govnih.gov |

| Thiol-Yne with 70 wt% Acrylate | Shrinkage Stress | 1.0 ± 0.2 MPa (minimum observed) | researchgate.netacs.orgnih.gov |

Graft polymerization is a powerful technique for modifying the properties of existing polymers by covalently attaching new polymer chains (grafts) to a main polymer backbone. openmedicinalchemistryjournal.comnih.gov This method can be used to incorporate the functionalities of this compound onto various natural or synthetic polymer backbones. openmedicinalchemistryjournal.commdpi.com The primary methods for graft polymerization are "grafting-to," "grafting-from," and "grafting-through". nih.govnih.gov

Photopolymerization and Crosslinking Mechanisms of this compound

The photopolymerization and crosslinking of this compound and related systems are driven by light-induced chemical reactions, offering pathways to create complex and functional polymer networks. These mechanisms are of significant interest for applications requiring spatial and temporal control over the polymerization process.

UV-Initiated Polymerization of Acrylate-Based Systems

The UV-initiated polymerization of acrylate-based systems is a cornerstone of photopolymer technology, primarily proceeding through a free-radical chain polymerization mechanism. diva-portal.org This process involves three main steps: initiation, propagation, and termination. diva-portal.org For polymerization to begin, a photoinitiator is required, which absorbs photons from a UV light source and converts this light energy into chemical energy in the form of reactive species, typically free radicals. diva-portal.orgmdpi.com

The initiation phase consists of two parts. First, the photoinitiator molecule absorbs UV light (typically in the 200–420 nm range) and undergoes photocleavage to generate free radicals. diva-portal.org Second, these initiator radicals react with an acrylate monomer, breaking its carbon-carbon double bond (C=C) to form an active alkyl radical monomer. diva-portal.org This new radical then propagates by reacting with subsequent acrylate monomers, rapidly building a polymer chain. diva-portal.org In systems containing this compound, the acrylate group readily participates in this free-radical polymerization, while the cinnamoyl moiety can remain as a pendant group. scielo.brweebly.com

The efficiency and rate of polymerization are influenced by several factors, including the intensity of the UV light, the concentration and type of photoinitiator, and the chemical environment. mdpi.comnih.gov For instance, the kinetics of acrylate photopolymerization can be studied using techniques like photo-differential scanning calorimetry (Photo-DSC), which measures the heat released during the exothermic reaction. mdpi.comnih.gov Such studies show that both UV light intensity and exposure time significantly affect the degree of cure. mdpi.com The process is generally very fast, often occurring within seconds. tum.de

Photo-Formable and Photo-Reversible Crosslinked Networks

A key feature of polymers containing cinnamoyl or cinnamate groups is their ability to form photo-reversible crosslinked networks. specificpolymers.comresearchgate.netrsc.org This reversibility is based on the [2+2] photocycloaddition reaction of the cinnamate moieties. specificpolymers.comresearchgate.net When irradiated with UV light of a specific wavelength (typically >260 nm), the carbon-carbon double bonds of two adjacent cinnamate groups react to form a cyclobutane (B1203170) ring, creating a crosslink between polymer chains. nih.govmdpi.com This process can be used to "fix" a material into a specific shape. mdpi.com

Crucially, this crosslinking is often reversible. researchgate.netrsc.org By irradiating the crosslinked network with UV light of a shorter, higher-energy wavelength (typically <260 nm), the cyclobutane rings can be cleaved, breaking the crosslinks and reverting the polymer to its uncrosslinked state. nih.govmdpi.com This ability to form and break crosslinks using light allows for the creation of "smart" materials, such as those with shape-memory properties. specificpolymers.commdpi.com The crosslink density, and therefore the material's properties, can be finely tuned by controlling the wavelength and duration of light exposure. rsc.org This reversible photocycloaddition is a distinct advantage as it allows the network to be formed and disassembled by the same type of stimulus, merely by altering the wavelength. researchgate.netrsc.org

Cycloaddition Reactions in Photocrosslinking

The primary mechanism for photocrosslinking in polymers bearing cinnamyl or cinnamate side groups is the [2+2] photocycloaddition reaction. nih.govrsc.orgresearchgate.net This reaction involves two unsaturated C=C double bonds from adjacent cinnamoyl groups, which, upon UV irradiation, form a stable, four-membered cyclobutane ring. mdpi.comfrontiersin.org A significant advantage of this mechanism is that it can proceed without the need for a photoinitiator, which is often required for standard acrylate polymerization. nih.govresearchgate.net

The [2+2] cycloaddition is considered an efficient synthesis method because the molecular bonding is fast and predictable. nih.govresearchgate.net The reaction is a pericyclic process, and its reversibility is wavelength-dependent. rsc.org Dimerization (crosslinking) is favored at wavelengths above approximately 260 nm, while photocleavage (decrosslinking) dominates at wavelengths below this threshold. nih.gov This allows for precise control over the formation and division of the polymer network. nih.gov

The efficiency of the cycloaddition can be influenced by the alignment and spacing of the cinnamoyl groups within the polymer matrix. researchgate.net The π-π interactions of the aromatic rings adjacent to the double bonds can help achieve the necessary orientation for the reaction to occur. researchgate.net This type of photocrosslinking has been explored in a variety of polymer backbones, including those based on starch, polyamides, and various acrylates, to create materials with enhanced stability and novel functionalities. mdpi.comrsc.orgresearchgate.net

Influence of Monomer Structure on Polymerization Behavior

The chemical structure of a monomer has a profound impact on its polymerization kinetics and the properties of the resulting polymer. In the context of this compound and its copolymers, the bulky and rigid nature of the cinnamyl group plays a significant role. scielo.brnih.gov

Studies involving the radical copolymerization of cinnamyl methacrylate (CMA), a monomer structurally similar to this compound, with ethyl methacrylate (EMA) have shown that the reactivity of the monomers is significantly different. scielo.brscielo.br The monomer reactivity ratios, which describe the preference of a growing polymer chain radical to add a monomer of its own kind versus the comonomer, have been determined for this system. scielo.br

| Method | r₁ (CMA) | r₂ (EMA) | Source |

|---|---|---|---|

| Kelen-Tudos | 0.135 | 0.868 | scielo.br |

| Finneman-Ross | 0.142 | 0.903 | scielo.br |

The data indicates that the reactivity ratio for CMA (r₁) is much less than 1, while the reactivity ratio for EMA (r₂) is closer to 1. This means that a growing polymer chain ending in either a CMA or an EMA radical will preferentially add an EMA monomer. scielo.br The relatively low reactivity of the CMA growing radical is attributed to the steric hindrance caused by the large, bulky cinnamyl pendant group, which impedes the approach of incoming monomers. scielo.brscielo.br Consequently, in copolymerization, the incorporation of cinnamyl methacrylate is generally lower than its proportion in the initial monomer feed. scielo.brscielo.br

Furthermore, the structure of the acrylate ester group itself influences polymerization kinetics. For example, increasing the size and branching of the alkyl group in butyl acrylate isomers (n-butyl, iso-butyl, tert-butyl) affects the polymerization rate, with the stiffest polymer chains generally exhibiting faster kinetics. uc.pt The presence of functional groups capable of hydrogen bonding, such as hydroxyl groups, can also accelerate polymerization kinetics by influencing monomer organization and network formation. mdpi.com In cinnamic derivatives, the substituents on the phenyl ring or the ester group can alter the electronic and steric characteristics of the monomer, thereby tuning its reactivity and the glass transition temperature of the resulting copolymer. nih.gov

Advanced Characterization Techniques for Cinnamyl Acrylate Polymers and Materials

Spectroscopic Analysis of Cinnamyl Acrylate-Derived Polymers

Spectroscopic techniques are indispensable for elucidating the molecular structure and composition of polymers derived from cinnamyl acrylate (B77674).

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound polymers and copolymers. The polymerization of acrylate monomers can be monitored by observing the disappearance of the characteristic C=C bond signal around 1637 cm⁻¹. azom.com

In copolymers of cinnamyl methacrylate (B99206) (CMA) and ethyl methacrylate (EMA), a strong absorption peak around 1730 cm⁻¹ confirms the presence of the carbonyl ester group (C=O) from both monomer units. scielo.br The presence of the cinnamyl group is indicated by C-H stretching vibrations of the phenyl ring at approximately 3059 cm⁻¹ and 3026 cm⁻¹. scielo.br Additionally, stretching vibrations of the phenyl ring and C=C bonds, characteristic of the cinnamyl group, appear at 1600 cm⁻¹ and 1576 cm⁻¹. scielo.br Other significant peaks include symmetric and asymmetric deformation vibrations of alkyl groups (-CH₂, -CH₃) at 1448 cm⁻¹, 1371 cm⁻¹, 1258 cm⁻¹, and 1145 cm⁻¹. scielo.br A peak at 970 cm⁻¹ is attributed to the C-O group. scielo.br

Table 1: Key FT-IR Absorption Bands for this compound Copolymers

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~3059, ~3026 | C-H stretching of phenyl ring | scielo.br |

| ~1730 | C=O stretching of ester group | scielo.br |

| ~1600, ~1576 | Phenyl ring and C=C stretching | scielo.br |

| ~1448, ~1371, ~1258, ~1145 | -CH₂, -CH₃ deformation vibrations | scielo.br |

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it invaluable for determining the microstructure of polymers. iupac.org

¹H NMR: In the ¹H NMR spectrum of cinnamyl methacrylate, characteristic signals include a singlet for the methyl (-CH₃) protons at approximately 1.1 ppm. scielo.br Multiplets for the methylene (B1212753) protons adjacent to the oxygen (O-CH₂-C) and the vinyl protons (=CH₂) are observed around 4.5 ppm and 4.8 ppm, respectively. scielo.br A multiplet for the vinyl proton (=CH) appears at about 6.2 ppm, and the aromatic protons (-CH Ar) of the cinnamyl group show a multiplet around 7.2 ppm. scielo.br

¹³C NMR: For polyacrylates, signals from the carbon atoms of the carbonyl group in carboxylic acids typically appear at chemical shifts of 184.8 ppm and 183.4 ppm. imim.pl The Cα and Cβ carbons in the polymer backbone can be identified by signals in the ranges of 64.38-45.1 ppm and 38.7-36 ppm, respectively. imim.pl

Table 2: Representative ¹H NMR Chemical Shifts for Cinnamyl Methacrylate

| Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|

| ~1.1 | -CH₃ | scielo.br |

| ~4.5 | O-CH₂-C | scielo.br |

| ~4.8 | =CH₂ | scielo.br |

| ~6.2 | =CH | scielo.br |

UV-Vis spectroscopy is utilized to determine the composition of copolymers containing cinnamyl groups. For instance, the composition of cinnamyl methacrylate (CMA) and ethyl methacrylate (EMA) copolymers can be determined by measuring the absorbance at 254 nm. scielo.br A calibration curve is typically constructed using a homopolymer of cinnamyl methacrylate (PCMA). scielo.brscielo.br This technique relies on the Beer-Lambert law to correlate absorbance with the concentration of the cinnamyl chromophore. scielo.br

Raman spectroscopy is a non-destructive technique that provides information on the rotational and vibrational transitions in molecules, making it well-suited for monitoring changes in chemical bonds during polymerization. mdpi.com For polymethyl methacrylate (PMMA), a related acrylate polymer, characteristic Raman peaks are observed at 807 cm⁻¹ (C-O-C symmetric stretching), 1240 cm⁻¹ (C-C stretching), and 1734 cm⁻¹ (C=O symmetric vibration). researchgate.net This technique can be particularly useful for identifying specific monomer units and understanding the structure of this compound-derived materials. nih.gov

Table 3: Characteristic Raman Peaks for Polymethyl Methacrylate (PMMA)

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 807 | C-O-C symmetric stretching | researchgate.net |

| 1240 | C-C stretching | researchgate.net |

Thermal Analysis of this compound Polymers

Thermal analysis techniques are crucial for understanding the physical properties and thermal stability of this compound polymers.

DSC is a widely used thermal analysis technique in polymer science to study thermal transitions such as the glass transition temperature (T_g). azom.comazom.com The T_g is a critical property that defines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. azom.com This transition is observed as a step-change in the heat flow curve obtained from a DSC measurement. azom.com

Table 4: Glass Transition Temperatures (T_g) of Related Polyacrylates

| Polymer | T_g (°C) | T_g (K) | Reference |

|---|---|---|---|

| Poly(methyl acrylate) | 10 | 283 | scribd.com |

| Poly(ethyl acrylate) | -23 | 250 | scribd.com |

| Poly(butyl acrylate) | -53 | 220 | scribd.com |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a material as a function of temperature or time in a controlled atmosphere. This technique is particularly useful for determining the thermal stability and decomposition profile of polymers like those derived from this compound. By heating a small sample of the polymer at a controlled rate, TGA can identify the temperatures at which different components of the polymer volatilize or decompose. youtube.comresearchgate.net

In the analysis of cinnamyl methacrylate copolymers, a related compound, TGA reveals distinct stages of decomposition. The initial mass loss, typically observed up to 150°C, is often attributed to the evaporation of adsorbed moisture. researchgate.net The subsequent decomposition stages are indicative of the degradation of the polymer backbone. For instance, the decomposition of poly(cinnamyl methacrylate) has been observed to occur in a temperature range of approximately 200°C to 380°C. mdpi.com The rate of heating can influence the observed decomposition temperatures, with higher heating rates generally shifting the degradation to higher temperatures. dntb.gov.ua

The data obtained from TGA, often presented as a thermogram (mass versus temperature) and its derivative (rate of mass loss versus temperature), can be used to determine key parameters such as the onset temperature of decomposition and the temperature of maximum decomposition rate. mdpi.com This information is critical for understanding the thermal limits of this compound-based materials and for developing materials with enhanced thermal stability for specific applications. The kinetics of the degradation process, including the activation energy, can also be investigated using TGA by analyzing data from experiments conducted at different heating rates. youtube.comdntb.gov.ua

Table 1: TGA Decomposition Stages of a Cinnamyl Methacrylate Copolymer

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Description |

| 1 | < 150 | 5 - 7 | Adsorbed Moisture |

| 2 | 200 - 380 | 31.7 - 44.1 | Polymer Decomposition |

Morphological and Structural Characterization

The morphological and structural properties of this compound polymers at the micro- and nanoscale are crucial in determining their bulk physical and chemical behaviors. A suite of advanced characterization techniques is employed to elucidate these features.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface. youtube.com It is exceptionally well-suited for characterizing polymer surfaces because it can achieve nanoscale resolution without the need for extensive sample preparation or a vacuum environment. youtube.com In the context of this compound polymers, AFM can be used to visualize surface morphology, including features like domains, particles, and other size-based descriptions of the surface. youtube.com

The contrast in AFM images of polymers is generated from the mechanical interaction between the sharp tip of a cantilever and the sample surface. youtube.com This allows for the differentiation of various components in polymer blends or copolymers based on their mechanical properties, such as stiffness and adhesion. azom.com AFM can be operated in several modes, including contact, non-contact, and tapping mode, to obtain different types of surface information. nih.gov Phase imaging, a tapping mode technique, is particularly useful for generating material contrast by measuring the phase lag between the cantilever's oscillation and the drive signal, which is sensitive to properties like adhesion and viscoelasticity. youtube.com Furthermore, AFM can be coupled with techniques like infrared spectroscopy (AFM-IR) to provide chemical characterization at the nanoscale, enabling the identification of different polymer components within a blend or copolymer. nih.govazonano.com

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides high-resolution, two-dimensional projections of a sample's internal structure. youtube.com For the characterization of this compound polymers, particularly in the form of nanoparticles or thin films, TEM can reveal crucial morphological details such as particle size, shape, and distribution. youtube.commdpi.com The high magnification and resolution of TEM allow for the visualization of nanoscale features that are not discernible with light microscopy. nih.gov

In the analysis of block copolymer nanoparticles, TEM can be used to investigate core-shell architectures. mdpi.com However, the low electron scattering capacity of polymers can make it challenging to obtain high-contrast images. mdpi.com To enhance contrast, staining agents may be used, although this can potentially introduce artifacts. mdpi.com Cryo-TEM, where the sample is flash-frozen, is another approach to preserve the native structure of the polymer nanoparticles and is particularly useful for visualizing the particle core. mdpi.com By analyzing a statistically significant number of particles from TEM images, the number average diameter and polydispersity index can be determined, providing quantitative information about the nanoparticle population. mdpi.com

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of a sample's surface topography. itlinc.comazooptics.com In the study of this compound materials, SEM provides valuable information about the surface features, texture, and morphology. itlinc.com The technique works by scanning a focused beam of electrons across the sample surface, and the resulting signals from the interaction of the electrons with the sample are used to generate an image. azooptics.com

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a primary technique for investigating the crystallographic structure of materials. intertek.com In the context of this compound polymers, XRD is used to determine the degree of crystallinity, which significantly influences the material's mechanical, thermal, and optical properties. thermofisher.com Polymers can exist in various forms, from highly crystalline to amorphous, or as semi-crystalline materials containing both crystalline and amorphous regions. intertek.com

The XRD pattern of a polymer provides a fingerprint of its atomic arrangement. Crystalline regions produce sharp diffraction peaks, while amorphous regions result in broad halos. By analyzing the positions and intensities of the diffraction peaks, the crystalline phases can be identified. intertek.com The degree of crystallinity can be quantified by comparing the integrated area of the crystalline peaks to the total area under the diffraction pattern. utah.edu This analysis is crucial for quality control in polymer production, as the crystallinity can be affected by processing conditions. thermofisher.com XRD can also be used to study the orientation of polymer chains in fibers and films. intertek.com

Table 2: Comparison of Morphological and Structural Characterization Techniques

| Technique | Information Obtained | Sample Requirements | Resolution |

| AFM | 3D surface topography, roughness, mechanical properties | Minimal preparation, ambient conditions | Nanometer |

| TEM | Internal morphology, particle size and shape | Very thin sections, potential for staining | Sub-nanometer |

| SEM | Surface topography, morphology, elemental composition (with EDS) | Conductive coating may be needed | Nanometer |

| XRD | Crystallinity, crystal structure, phase identification | Powder or solid film | Angstrom |

Molecular Weight and Distribution Analysis

The molecular weight and its distribution are fundamental properties of polymers that significantly influence their physical and mechanical characteristics. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining these parameters for this compound polymers. lcms.cztainstruments.com

GPC separates polymer molecules based on their hydrodynamic volume in solution. tainstruments.com The process involves dissolving the polymer in a suitable solvent and passing it through a column packed with porous gel beads. tainstruments.com Larger molecules are excluded from the pores and thus elute first, while smaller molecules can penetrate the pores to varying extents and have a longer elution time. tainstruments.com A detector, such as a refractive index detector, measures the concentration of the polymer as it elutes from the column, generating a chromatogram. nih.gov

To determine the molecular weight, the GPC system is calibrated with a series of well-characterized polymer standards of known molecular weights. tainstruments.com This calibration curve, which plots the logarithm of molecular weight against retention time, is then used to calculate the molecular weight distribution of the unknown polymer sample. tainstruments.com From the distribution, various molecular weight averages can be determined, including the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. nih.gov

Based on the available research, a detailed article focusing solely on the advanced characterization of "this compound" polymers using Gel Permeation Chromatography (GPC) and Dynamic Mechanical Analysis (DMA) cannot be generated.

A thorough search for specific GPC data (such as molecular weight and polydispersity) and DMA data (including storage modulus, loss modulus, and tan delta) for homopolymers or copolymers of this compound did not yield the detailed research findings or data tables necessary to construct the requested article. While literature exists for chemically similar compounds, such as cinnamyl methacrylate, and for the general application of GPC and DMA to various acrylate-based polymers, the user's strict instruction to focus exclusively on "this compound" prevents the inclusion of this related, but distinct, information.

Therefore, due to the absence of specific, verifiable data for this compound in the provided search context, the generation of a scientifically accurate and informative article that adheres to the user's precise outline and content requirements is not possible at this time.

Theoretical and Computational Studies of Cinnamyl Acrylate Systems

Quantum Mechanical Calculations of Cinnamyl Acrylate (B77674) Structures

Quantum mechanical (QM) calculations provide fundamental insights into the electronic structure, geometry, and energetic properties of molecules. These methods, which solve approximations of the Schrödinger equation, are essential for predicting molecular behavior at an atomic level. For cinnamyl acrylate, QM calculations would typically focus on optimizing its molecular geometry, determining bond lengths, bond angles, and dihedral angles to identify the most stable structural configurations. Studies on related compounds, such as cinnamic acid and other acrylate derivatives, have utilized QM methods to calculate properties like vibrational frequencies, dipole moments, and atomic charges, which are vital for interpreting spectroscopic data and understanding electronic distribution within the molecule researchgate.netresearchgate.netidosr.org. While specific QM structural studies on this compound itself might be limited in the publicly available literature, the established methodologies applied to analogous systems provide a robust framework for such investigations qsardb.orgqsardb.org.

Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful QM method widely employed to study chemical reaction mechanisms. It excels at calculating the electronic structure of molecules and is particularly effective in locating transition states and reaction intermediates, thereby mapping out reaction pathways. For systems involving acrylates and cinnamic derivatives, DFT has been instrumental in understanding processes such as photochemical dimerization and polymerization researchgate.netdnu.dp.uaresearchgate.net. For instance, DFT calculations have been used to determine energy barriers for various reaction steps, analyze the stability of biradical intermediates, and predict regioselectivity and stereoselectivity in cycloaddition reactions of related compounds researchgate.netdnu.dp.uachemrj.org. By calculating parameters such as activation energies and reaction energies, DFT provides quantitative data to explain observed experimental outcomes and guide the design of new synthetic routes or material properties.

Material Science Applications of Cinnamyl Acrylate Based Polymers

High Refractive Index Materials Development

Polymers with a high refractive index (RI) are crucial for advanced optical devices, including microlenses, image sensors, and organic light-emitting diodes. ccspublishing.org.cn A common and effective strategy to increase the refractive index of a polymer is to incorporate chemical groups with high molar refraction and low molar volume. ccspublishing.org.cn Aromatic groups are particularly effective in this regard. ccspublishing.org.cn

Cinnamyl acrylate (B77674), containing a phenyl group, is a valuable monomer for the development of high refractive index materials. The presence of the aromatic ring in its structure significantly enhances the polymer's refractive index. This principle is also observed in similar aromatic acrylate monomers, such as benzyl (B1604629) acrylate, which is noted for its high refractive index of 1.514. polysciences.com The integration of such monomers into polymer chains is a key strategy for producing materials with tailored optical properties for applications like optical films and lenses. polysciences.com

Table 1: Monomers for High Refractive Index Polymers This table is interactive. Users can sort columns by clicking on the headers.

| Monomer | Key Feature | Contribution to Polymer |

|---|---|---|

| Cinnamyl Acrylate | Contains aromatic phenyl group | Increases refractive index |

| Benzyl Acrylate | Contains aromatic benzyl group | High refractive index (1.514) polysciences.com |

Advanced Coatings and Films

The unique properties of this compound-based polymers make them suitable for advanced coatings and films. The cinnamyl group is known for its ability to undergo photocrosslinking, a desirable feature for creating durable and stable coatings. specialchem.comspecialchem.com This process allows for the formation of robust polymer networks upon exposure to UV light, often without the need for additional photoinitiators. rsc.org

Research into related cinnamyl-functionalized biopolymers has demonstrated excellent film-forming capabilities. For instance, starch grafted with cinnamyl moieties can be cast into transparent films from aqueous solutions. rsc.org These bio-based films are potentially exploitable for applications like biodegradable packaging. rsc.org Furthermore, the incorporation of cinnamyl methacrylate (B99206) into copolymers has been shown to create self-stratifying coatings with self-healing abilities under stimuli like UV light or heat. specificpolymers.com The ability to form crosslinked films and the contribution to a high refractive index also make this compound derivatives promising for use in optical films and anti-reflective coatings. polysciences.com

Photoresist Formulations

Photoresists are light-sensitive materials used in photolithography to transfer patterns onto substrates, a fundamental process in the semiconductor industry. nih.gov Acrylate-based copolymers are widely used in photoresist formulations due to their high resolution, high sensitivity, and excellent transparency at shorter wavelengths, such as 248 nm and 193 nm. nih.govmdpi.com

Photoresists can be classified as positive or negative. In negative photoresists, the portions exposed to light become insoluble to the developer. wikipedia.org This change in solubility is typically achieved through a crosslinking reaction. The cinnamyl group's well-known ability to undergo [2+2] cycloaddition under UV light makes this compound a suitable component for negative photoresist formulations. rsc.org This photocrosslinking mechanism creates a stable, insoluble network in the exposed regions of the polymer film. wikipedia.org The versatility of acrylate polymers allows them to be used in various lithography techniques, including deep-UV, e-beam, and x-ray lithography. nih.govwikipedia.org

Hydrogel Systems

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water or biological fluids. researchgate.net Their properties make them ideal for various biomedical applications, including drug delivery and tissue engineering. nih.govnih.gov Acrylate-based monomers are frequently used to create hydrogel networks due to their ability to form crosslinked structures. rsc.org

The cinnamyl moiety can be employed as a crosslinking agent to form hydrogels. For example, cinnamaldehyde (B126680) has been used to crosslink chitosan (B1678972) to form biocompatible hydrogels. researchgate.net Similarly, gelatin functionalized with nitrocinnamate groups can be photo-crosslinked with UV light to form biodegradable hydrogels without the need for photoinitiators. acs.org These hydrogels exhibit stimuli-responsive behavior, with their swelling properties sensitive to factors like ionic strength. acs.org Given that this compound combines a polymerizable acrylate group with a photocrosslinkable cinnamyl group, it represents a promising monomer for synthesizing "smart" hydrogel systems that can be crosslinked on-demand using light.

Applications in Polymer Networks and Crosslinked Systems

Crosslinked acrylic polymers are highly valued for their enhanced durability, chemical resistance, and thermal stability. rsc.org The formation of a three-dimensional network structure is key to achieving these properties. science.gov Typically, crosslinking is achieved by incorporating multifunctional monomers into the polymerization process. rsc.org

This compound acts as a crosslinking agent due to the photoreactivity of the cinnamyl group. Upon exposure to UV radiation, the cinnamyl moieties can undergo cycloaddition, forming covalent bonds between polymer chains. rsc.orgrsc.org This mechanism allows for precise control over the crosslinking process, enabling the on-demand curing of materials. ru.nl This photo-activated crosslinking is an eco-friendly procedure as it can often be performed without solvents or heating. rsc.org The resulting polymer networks have applications in various fields where robust and stable materials are required. tdl.org

A significant challenge in the polymerization of acrylate-based materials, particularly in applications like dental composites, is the volumetric shrinkage that occurs as monomer molecules are converted into a denser polymer network. uobaghdad.edu.iqnih.gov This shrinkage can generate stress at the material interface, leading to micro-cracks, debonding, and ultimately, failure of the component. nih.govvot.pl

Table 2: Factors Influencing Polymerization Shrinkage This table is interactive. Users can sort columns by clicking on the headers.

| Factor | Effect on Shrinkage | Mechanism | Reference |

|---|---|---|---|

| Increased Filler Content | Decrease | Reduces the volume fraction of the polymerizable resin matrix. | uobaghdad.edu.iqjodend.com |

| Increased Monomer Molecular Weight | Decrease | Reduces the concentration of reactive groups per unit volume. | jodend.com |

| Ring-Opening Polymerization | Decrease | Cleavage of covalent bonds partially compensates for shrinkage from new bond formation. | vot.pljodend.com |

Biomass-Derived Polymer Materials

There is a significant and growing interest in developing polymers from renewable biomass resources to create more sustainable and eco-friendly materials. rsc.orgsemanticscholar.org Starch, a highly available, low-cost, and biodegradable biopolymer, is a major source for bioplastics. rsc.orgrsc.org

The cinnamyl group can be derived from biomass sources. Cinnamic acid and cinnamaldehyde, precursors to cinnamyl alcohol, are naturally occurring compounds found in plants. The functionalization of biopolymers like starch with cinnamyl moieties is a promising strategy for creating novel bio-based materials. rsc.org For instance, starch-cinnamyl ethers have been synthesized that are water-soluble and can be cast into films. rsc.org These films can then be photocrosslinked via the cinnamyl groups, converting the biopolymer into a durable network. rsc.org This approach combines the sustainability of biomass with the versatile, photo-activated chemistry of the cinnamyl group, opening pathways for advanced materials in fields like biodegradable packaging. rsc.org

Q & A

Q. What experimental protocols are recommended for synthesizing cinnamyl acrylate with high purity?

this compound is typically synthesized via esterification of cinnamyl alcohol with acrylic acid under acid-catalyzed conditions. A detailed protocol includes:

- Reagent preparation : Use freshly distilled cinnamyl alcohol to avoid oxidation byproducts .

- Catalyst selection : p-Toluenesulfonic acid (0.5–1.0 mol%) in anhydrous toluene at 80–100°C for 6–8 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or vacuum distillation to isolate the ester. Monitor purity via TLC or HPLC .

Q. How should researchers characterize the structural integrity of this compound?

Key analytical methods include:

- NMR spectroscopy : Confirm ester bond formation (e.g., carbonyl peak at ~170 ppm in -NMR) and trans-configuration of the acrylate group via coupling constants in -NMR .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 189.1 for this compound) .

- FT-IR : Detect acrylate-specific C=O stretching (~1720 cm) and C-O-C vibrations (~1250 cm) .

Advanced Research Questions

Q. How can this compound’s role in plant lignin biosynthesis be experimentally investigated?

this compound derivatives (e.g., caffeate esters) may influence lignin polymerization. A methodological approach includes:

- Gene expression analysis : Use qRT-PCR to quantify changes in cinnamyl alcohol dehydrogenase (CAD) gene expression in plant tissues treated with this compound (e.g., AmCAD in Agropyron mongolicum ).

- Lignin quantification : Apply thioglycolic acid (TGA) assays or UV-microspectrophotometry to measure lignin content in treated vs. control samples .

- In vitro enzyme assays : Test CAD enzyme activity using this compound as a substrate in buffered solutions (pH 7.5) and monitor NADPH oxidation at 340 nm .

Q. What strategies resolve contradictions in toxicological data for this compound derivatives?

Conflicting toxicity reports often arise from model-specific variability. To address this:

- Comparative assays : Use parallel in vitro (e.g., HepG2 cell viability assays) and in vivo (rodent models) studies to evaluate acute toxicity (LD) and organ-specific effects .

- Metabolite profiling : LC-MS/MS to identify reactive metabolites (e.g., epoxides) that may explain discrepancies between short- and long-term exposure outcomes .

- Regulatory alignment : Cross-reference data with CFR (e.g., 21 CFR 189.113) and JECFA guidelines to assess compliance with safety thresholds .

Q. How can computational modeling predict this compound’s reactivity in polymer applications?

- DFT calculations : Optimize molecular geometry using Gaussian 16 at the B3LYP/6-311+G(d,p) level to predict electron density distributions and radical polymerization sites .

- QSPR models : Correlate acrylate substituent effects (e.g., electron-withdrawing groups) with polymerization rates using regression analysis of historical kinetic data .

Q. What methodologies ensure stability of this compound in long-term storage?

- Accelerated degradation studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. Add antioxidants (e.g., BHT at 0.01%) to inhibit radical-mediated polymerization .

- Spectroscopic tracking : UV-Vis spectroscopy (λ = 270 nm) to detect conjugated diene formation, indicative of oxidative breakdown .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.